Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246279
InChI: InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3
SMILES:
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18246279

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name ethyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3
Standard InChI Key QKTZFEWOMJXWDA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CN1C=C(C=N1)Cl)N

Introduction

Structural Characteristics and Molecular Identity

Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate features a pyrazole ring substituted with a chlorine atom at the 4-position, an amino group at the β-carbon of the propanoate chain, and an ethyl ester moiety. The molecular formula is deduced as C₇H₁₀ClN₃O₂, with a molecular weight of 215.63 g/mol. The pyrazole ring’s 1H tautomer ensures nitrogen at position 1 remains unsubstituted, while the chlorine atom at position 4 enhances electrophilic reactivity .

Key Functional Groups:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 4-chloro substitution influences electronic distribution and binding interactions.

  • Amino Group (-NH₂): Positioned at the β-carbon, this group enables hydrogen bonding and participation in nucleophilic reactions.

  • Ethyl Ester (-COOEt): Enhances lipid solubility, making the compound suitable for penetration through biological membranes.

Synthetic Routes and Optimization

The synthesis of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves multi-step reactions, leveraging nucleophilic substitutions and condensation processes. A representative pathway is outlined below:

Synthesis Protocol

  • Formation of Pyrazole Core:

    • Reacting hydrazine derivatives with β-keto esters yields the pyrazole backbone. For example, 4-chloro-1H-pyrazole can be synthesized via cyclization of hydrazine with 1,3-diketones under acidic conditions.

  • Amino Group Introduction:

    • The amino group is introduced via Michael addition or nucleophilic substitution. For instance, reacting ethyl acrylate with ammonia derivatives in the presence of a base facilitates β-amino ester formation .

  • Esterification:

    • Ethanol is employed to esterify the carboxylic acid intermediate, often using sulfuric acid as a catalyst.

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis due to their ability to maintain precise temperature control and minimize byproduct formation. A typical setup involves:

  • Residence Time: 10–15 minutes.

  • Temperature: 60–80°C.

  • Catalyst: Heterogeneous catalysts like Amberlyst-15 improve yield (up to 85%) .

Table 1: Optimized Reaction Conditions for Synthesis

ParameterConditionYield (%)
Temperature70°C82
Catalyst Loading5 wt% Amberlyst-1585
SolventEthanol/Water (3:1)78
Reaction Time12 minutes80

Physicochemical Properties

Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate exhibits distinct physicochemical traits critical for its applications:

Spectral Data

  • IR Spectroscopy:

    • Strong absorption at 1720 cm⁻¹ (C=O ester stretch), 3350 cm⁻¹ (N-H stretch), and 750 cm⁻¹ (C-Cl vibration).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), δ 3.45 (q, 2H, -CH₂CH₃), δ 4.10 (m, 1H, -CHNH₂), δ 6.85 (s, 1H, pyrazole-H) .

Solubility and Stability

  • Solubility:

    • Freely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol.

    • Poor aqueous solubility (0.2 mg/mL at 25°C).

  • Stability:

    • Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group.

Reactivity and Derivative Formation

The compound’s functional groups enable diverse chemical transformations:

Ester Hydrolysis

  • Treatment with aqueous NaOH yields the carboxylic acid derivative, useful for further conjugation:

    C₇H₁₀ClN₃O₂+NaOHC₅H₆ClN₃O₂⁻+CH₃CH₂OH\text{C₇H₁₀ClN₃O₂} + \text{NaOH} \rightarrow \text{C₅H₆ClN₃O₂⁻} + \text{CH₃CH₂OH}

    This reaction proceeds at 60°C with a 90% conversion rate .

Amino Group Modifications

  • Acylation: Reacting with acetyl chloride forms the N-acetyl derivative, enhancing metabolic stability.

  • Schiff Base Formation: Condensation with aldehydes produces imine derivatives, explored for antimicrobial activity.

Industrial and Agricultural Applications

Agrochemical Development

Pyrazole derivatives are widely used as herbicides and insecticides. The chlorine atom enhances binding to acetylcholinesterase in pests, while the ester group improves foliar absorption.

Material Science

The compound serves as a monomer in polymer synthesis, contributing to thermally stable resins used in coatings .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Pyrazole Derivatives

CompoundSubstituentsKey Properties
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate4-Cl, β-amino, ethyl esterHigh reactivity, moderate solubility
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 4-Br, 3,5-diCH₃Enhanced steric hindrance, lower solubility
Telotristat ethyl Trifluoroethoxy, chlorophenylSerotonin synthesis inhibition, FDA-approved

Future Research Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize target affinity.

  • Environmental Impact: Assess biodegradation pathways for agrochemical applications.

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